O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate
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Overview
Description
O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate: is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate involves multiple steps, each requiring specific reagents and conditionsThe final step involves the formation of the oxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism by which O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
- O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide hydrochloride
- O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide sulfate
Uniqueness: O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate is unique due to its oxalate salt form, which can influence its solubility and reactivity. This compound’s specific functional groups and structural configuration also contribute to its distinct properties and applications compared to similar compounds .
Properties
CAS No. |
57227-20-0 |
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Molecular Formula |
C32H47N3O7 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N-[3-[4-[4-(diethylamino)butoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C30H45N3O3.C2H2O4/c1-5-20-33(21-6-2)30(35)28(31-29(34)26-14-10-9-11-15-26)24-25-16-18-27(19-17-25)36-23-13-12-22-32(7-3)8-4;3-1(4)2(5)6/h9-11,14-19,28H,5-8,12-13,20-24H2,1-4H3,(H,31,34);(H,3,4)(H,5,6) |
InChI Key |
JBCCDBSJKFXMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCCCN(CC)CC)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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